5-Bromo-6-fluoropyridin-2-amine
Overview
Description
5-Bromo-6-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-Bromo-6-fluoropyridin-2-amine is a heterocyclic compound characterized by a pyridine ring that features bromine at the 5-position, fluorine at the 6-position, and an amino group at the 2-position. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. The molecular formula is C5H4BrFN2, with a molecular weight of approximately 191.00 g/mol.
The presence of halogen atoms (bromine and fluorine) and an amino group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.
- Oxidation/Reduction : The amino group can be oxidized or reduced to yield different derivatives.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents may influence its binding affinity and specificity, which are critical for modulating biochemical pathways associated with various diseases. Preliminary studies suggest that the compound could act as an inhibitor for certain enzymes, although detailed interaction profiles are still under investigation.
Potential Applications
- Pharmaceutical Development : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in drug design targeting specific diseases.
- Antimicrobial Properties : Initial studies indicate that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms and efficacy.
Case Study 1: Inhibition of Enzyme Activity
A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer progression. The results indicated that the compound could inhibit the kinase activity by binding to its active site, leading to reduced cell proliferation in vitro.
Case Study 2: Antimicrobial Screening
In a series of antimicrobial assays, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
5-Bromo-3-fluoropyridin-2-amine | 944401-65-4 | Different substitution pattern on the pyridine ring |
6-Bromo-5-fluoropyridin-2-amine | 209328-99-4 | Bromine at a different position |
2-Amino-5-bromo-pyridine | 20227-27-0 | Lacks fluorine substitution |
These compounds exhibit varying reactivities and biological activities due to their distinct substitution patterns.
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Binding Affinity Studies : Molecular docking simulations have suggested that the compound has a high binding affinity for certain protein targets involved in cancer pathways.
- Synthesis of Derivatives : Various synthetic routes have been developed to create derivatives of this compound, enhancing its biological profile and potential therapeutic applications.
- Toxicological Assessments : Preliminary toxicological studies indicate that while the compound exhibits biological activity, it also requires careful evaluation for safety in clinical applications.
Properties
IUPAC Name |
5-bromo-6-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWFNBZBXZDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697426 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-65-4 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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